3-(氨甲基)苯磺酰胺

描述

Synthesis Analysis

The synthesis of 3-(Aminomethyl)benzenesulfonamide and its derivatives involves various chemical reactions that include amide bond formation, sulfonation, and amination. For example, a study on the synthesis of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride highlights the reaction of N-(2,4-dimethylphenyl)-N-methyl-benzenesulfonamide with chlorosulfonic acid, indicating the complexity and specificity of reactions involved in synthesizing sulfonamide derivatives (Rublova et al., 2017).

Molecular Structure Analysis

The molecular structure of sulfonamide compounds like 3-(Aminomethyl)benzenesulfonamide is crucial for their chemical behavior. Studies employing X-ray diffraction have provided insights into their crystal and molecular structures. One such study details the crystal and molecular structures of 3-amino-4-hydroxy benzenesulfonamide and its hydrochloride, offering valuable information on the equilibrium between neutral tautomeric forms and acid-base equilibrium constants (Kovalchukova et al., 2013).

Chemical Reactions and Properties

Sulfonamides undergo various chemical reactions, including N-alkylation, which leads to the formation of amino-(N-alkyl)benzenesulfonamides. A study demonstrated the potential for recognizing different types of amino groups in the N-alkylation of complex molecules with alcohols, highlighting the specificity and efficiency of these reactions (Lu et al., 2015).

Physical Properties Analysis

The physical properties of 3-(Aminomethyl)benzenesulfonamide, such as solubility, melting point, and boiling point, are influenced by its molecular structure. The molecular structure and conformations of benzenesulfonamide have been investigated through gas electron diffraction and quantum chemical methods, providing insights into its conformational properties and the influence on physical characteristics (Petrov et al., 2006).

Chemical Properties Analysis

The chemical properties of 3-(Aminomethyl)benzenesulfonamide, including reactivity, stability, and interactions with other compounds, are essential for its application in various fields. For instance, the study on effective recognition of different types of amino groups illustrates how specific chemical properties can be exploited for synthetic applications (Lu et al., 2015).

科学研究应用

抗疟疾活性:含有1,3,4-噁二唑基团的苯磺酰胺,类似于3-(氨甲基)苯磺酰胺的结构,已显示出作为抗疟疾化合物的潜力。它们抑制血红蛋白降解,在小鼠中表现出抗疟疾活性 (Zareef et al., 2007)。

碳酸酐酶抑制:含有灵活三唑基团的苯磺酰胺是碳酸酐酶的有效抑制剂,这是许多生理过程中的关键酶。一些衍生物已显示出显著的眼内压降低活性,可能有助于治疗青光眼 (Nocentini et al., 2016)。

镇痛、抗水肿和抗氧化性能:与3-(氨甲基)苯磺酰胺结构相关的化合物表现出镇痛(止痛)、抗水肿和抗氧化性能,表明其作为治疗剂治疗疼痛症状的潜力 (Sacramento et al., 2021)。

抗癌潜力:尿素基苯磺酰胺,包括含有三嗪基团的化合物,已显示出对肿瘤相关的人类碳酸酐酶IX的强效抑制作用,表明其在抗癌研究中的潜力 (Lolak et al., 2019)。

固相合成应用:与3-(氨甲基)苯磺酰胺相关的聚合物支持的苯磺酰胺,在各种化学转化中作为关键中间体,特别是在固相合成中,产生多样的特权骨架 (Fülöpová & Soural, 2015)。

抗微生物性能:某些苯磺酰胺衍生物对革兰氏阳性细菌表现出中等抗菌性能,并且与其他药物结合时,可以对特定病原体表现出协同抑制活性 (Zani et al., 2009)。

安全和危害

未来方向

属性

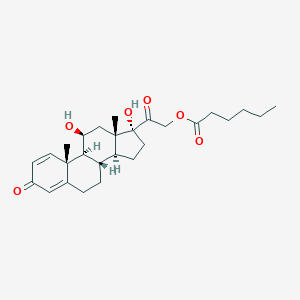

IUPAC Name |

3-(aminomethyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2S/c8-5-6-2-1-3-7(4-6)12(9,10)11/h1-4H,5,8H2,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNENXADRSCEPIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

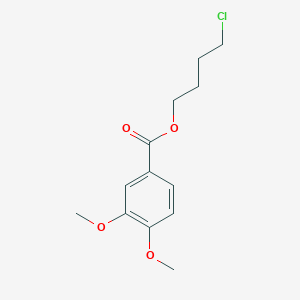

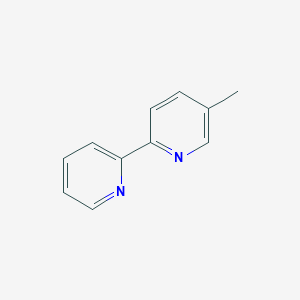

C1=CC(=CC(=C1)S(=O)(=O)N)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40588397 | |

| Record name | 3-(Aminomethyl)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40588397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Aminomethyl)benzenesulfonamide | |

CAS RN |

628298-58-8 | |

| Record name | 3-(Aminomethyl)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40588397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[2-Oxo-2-(2-pyridyl)ethyl]pyridinium Iodide](/img/structure/B31929.png)